Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester
CAS No.: 61556-47-6
Cat. No.: VC18675501
Molecular Formula: C22H26N6O4
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61556-47-6 |
|---|---|
| Molecular Formula | C22H26N6O4 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate |
| Standard InChI | InChI=1S/C22H26N6O4/c1-2-3-14-24-22(29)32-17-16-27(15-4-13-23)20-9-5-18(6-10-20)25-26-19-7-11-21(12-8-19)28(30)31/h5-12H,2-4,14-17H2,1H3,(H,24,29) |
| Standard InChI Key | WFDRYDMTWFOSCK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Functional Attributes
Molecular Architecture
The compound features a central carbamate core (butyl carbamate) linked to a substituted ethylamine group. The amine moiety is further functionalized with a cyanoethyl group () and an azo-aromatic system () bridging a nitrophenyl () and phenyl group. This combination of electron-withdrawing (nitro, cyano) and electron-donating (amine) groups creates a polarized structure conducive to redox activity and intermolecular interactions .
Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 61556-47-6 |
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| Functional Groups | Carbamate, azo, cyano, nitro |
| Solubility | Likely polar aprotic solvents |
The nitro and azo groups contribute to low solubility in water but enhance solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves multi-step reactions starting with carbamic acid derivatives. Key steps include:
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Diazotization and Azo Coupling: Formation of the azo linkage via reaction of 4-nitroaniline with a diazonium salt, followed by coupling to 4-aminophenol .
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Amine Functionalization: The resulting azo-aniline undergoes alkylation with 2-cyanoethyl bromide to introduce the cyanoethyl group.
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Carbamate Formation: Reaction with butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate ester.
Reaction conditions (temperature: 0–5°C for diazotization; 60–80°C for coupling) are critical to avoid side reactions like diazo group decomposition .
Optimization and Challenges
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Purity Control: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor intermediate and final product purity.
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Yield Enhancement: Excess reagents (e.g., 1.6 equivalents of mesitylenesulfonyl hydroxide) improve yields in urea-forming steps, as demonstrated in analogous Aza-Lossen rearrangements .
Characterization and Analytical Data
Spectroscopic Methods
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NMR Spectroscopy: NMR would reveal signals for the butyl group (δ 0.8–1.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and cyanoethyl protons (δ 2.5–3.5 ppm).
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IR Spectroscopy: Peaks for (∼1450 cm), (∼1520 cm), and carbamate C=O (∼1700 cm) confirm functional groups.
Chromatographic Behavior
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) would show retention times correlating with the compound’s hydrophobicity, analogous to azo-Schiff bases .
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